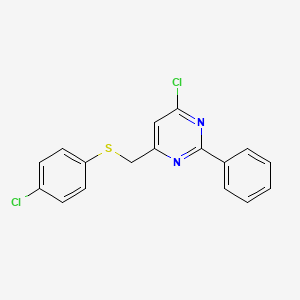

4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide

Description

Properties

IUPAC Name |

4-chloro-6-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2S/c18-13-6-8-15(9-7-13)22-11-14-10-16(19)21-17(20-14)12-4-2-1-3-5-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRIEPUCMOLKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide typically involves multi-step organic reactions. One common method includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the chlorinated pyrimidine with 4-chlorobenzyl mercaptan under basic conditions to form the desired sulfide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as iron powder in acidic conditions.

Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Iron powder, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide exhibit potential anticancer properties. A study evaluated the anticancer activity of related compounds against various cancer cell lines, including leukemia, melanoma, and breast cancer. The results showed varying levels of activity, suggesting that modifications to the pyrimidine structure could enhance efficacy .

| Cancer Type | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Leukemia | K562 | 92.48 |

| Melanoma | A375 | 104.68 |

| Breast Cancer | MCF7 | 126.61 |

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar pyrimidine derivatives have been studied for their effectiveness against bacterial and fungal strains. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .

Enzyme Inhibition

Research indicates that derivatives of this compound can act as inhibitors for specific enzymes involved in cancer cell proliferation. For instance, studies have shown that pyrimidine-based compounds can inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of related compounds suggests moderate absorption and distribution characteristics, with potential hepatotoxic effects observed in preliminary studies. Toxicological assessments are essential to evaluate safety before clinical applications .

Case Study 1: Anticancer Screening

In a systematic screening conducted by the National Cancer Institute, several pyrimidine derivatives were tested for their ability to inhibit tumor growth across multiple cancer types. The study highlighted the importance of structural modifications in enhancing anticancer activity while minimizing toxicity .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that specific substitutions on the pyrimidine ring significantly enhanced antibacterial properties, paving the way for new antibiotic candidates .

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the sulfide linkage can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine

- Key Differences : Replaces the methyl sulfide group with a methylsulfonyl moiety.

- Molecular weight increases to 390.90 (vs. 361.30 for the target compound) .

4-Chlorobenzyl (6-chloro-2-phenyl-4-pyrimidinyl)-methyl sulfide

- Key Differences : Substitutes the 4-chlorophenyl group with a benzyl group.

- Impact : The benzyl group introduces greater lipophilicity, which may improve binding to hydrophobic enzyme pockets. Molecular weight: 361.30 .

4-(4-Chlorostyryl)-6,6-dimethyl-1,6-dihydro-2-pyrimidinyl methyl sulfide

- Key Differences : Incorporates a styryl group and dimethyl substitutions on the pyrimidine ring.

- Molar mass: 292.83 (lower due to reduced chlorine substituents) .

4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine

- Key Differences : Replaces the phenyl group with an amine and substitutes chlorine with fluorine on the aryl sulfide.

- Molecular formula: C10H7ClFN3S (mass: 255.7) .

N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

- Key Differences: Features a thienopyrimidine fused-ring system and an acetamide side chain.

- Impact: The fused ring system may increase rigidity and selectivity for specific biological targets.

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol

Metabolic and Enzymatic Interactions

- CYP Enzyme Involvement: Derivatives like 4-chlorophenyl methyl sulfide are metabolized by CYP2B1 and CYP2D1 enzymes in rats .

Biological Activity

4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological effects, including anticancer, antifungal, and antiviral properties, supported by various studies and data.

Chemical Structure

The compound features a pyrimidine ring substituted with chlorine and phenyl groups, contributing to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values ranging from 1.75 to 9.46 µM .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Chlorophenyl Pyrimidine | MCF-7 | 1.75 - 9.46 | |

| Related Pyrimidine Compound | MDA-MB-231 | 2.95 | |

| 5-Fluorouracil | MCF-7 | 17.02 |

Antifungal Properties

The compound exhibits antifungal activity against strains such as Candida albicans. In tests, related pyrimidine derivatives showed MIC values as low as 0.05–0.3 µg/mL against C. albicans, indicating potent antifungal properties .

Table 2: Antifungal Activity

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Chlorophenyl Pyrimidine | C. albicans | 0.05 - 0.3 | |

| Fluconazole | C. albicans | >10 |

Antiviral Activity

Emerging research suggests that pyrimidine-based compounds can possess antiviral properties. A related study indicated that certain derivatives could inhibit viral replication effectively in vitro, showcasing their potential against viral infections .

Case Studies

- Anticancer Efficacy : A study on a structurally similar compound demonstrated a therapeutic window of 31 to 107-fold over normal cells in chronic lymphocytic leukemia models .

- Safety Profile : In vivo studies showed that the compound did not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for 4-Chlorophenyl (6-chloro-2-phenyl-4-pyrimidinyl)methyl sulfide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, depending on precursor availability. To optimize efficiency:

- Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a fractional factorial design reduces the number of trials while identifying critical parameters .

- Monitor reaction progress via HPLC or NMR to detect intermediates and byproducts.

- Example DoE parameters:

| Factor | Levels Tested |

|---|---|

| Temperature | 60°C, 80°C, 100°C |

| Catalyst (Pd) | 0.5 mol%, 1.0 mol%, 2.0 mol% |

| Solvent | DMF, THF, Toluene |

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with DFT calculations (e.g., Gaussian or ORCA software) to analyze electronic properties (e.g., HOMO-LUMO gaps, charge distribution). Pair NMR (¹H/¹³C) and FTIR to confirm functional groups. For sulfur and chlorine atoms, XPS or EDS provides oxidation state and bonding environment data .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H303+H313+H333 hazards) .

- Segregate waste containing chlorinated byproducts and coordinate with certified waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Apply quantum chemical reaction path searches (e.g., via GRRM or AFIR methods) to predict regioselectivity in substitution reactions .

- Use molecular docking (AutoDock Vina, Schrödinger) to screen derivatives against target proteins (e.g., kinase inhibitors).

- Example workflow:

Generate derivative library using combinatorial chemistry principles.

Perform MD simulations (AMBER/CHARMM) to assess binding stability.

Validate top candidates experimentally .

Q. How should researchers address contradictions in reported reactivity data (e.g., solvent effects vs. catalyst performance)?

- Methodological Answer :

- Conduct meta-analysis of literature data to identify outliers or methodological biases.

- Design controlled comparative experiments isolating variables (e.g., solvent polarity vs. catalyst type) using a response surface methodology (RSM) .

- Example case: If solvent polarity (DMF vs. toluene) contradicts catalyst efficiency, use multivariate ANOVA to quantify individual and interaction effects.

Q. What advanced reactor designs improve scalability for this compound’s synthesis?

- Methodological Answer :

- Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.

- Optimize parameters via computational fluid dynamics (CFD) simulations (e.g., COMSOL Multiphysics) to model mixing efficiency and residence time distribution .

- Key metrics for scalability:

| Parameter | Target Range |

|---|---|

| Flow Rate | 5–20 mL/min |

| Pressure | 1–3 bar |

| Temperature Gradient | <5°C/mm |

Q. How can separation technologies (e.g., membranes) purify this compound from complex reaction mixtures?

- Methodological Answer :

- Use nanofiltration membranes with tailored pore sizes (1–5 nm) to separate the sulfide derivative from smaller byproducts.

- Optimize solvent recovery via molecular dynamics-guided solvent screening (e.g., using Hansen solubility parameters) .

- Example membrane performance

| Membrane Type | Rejection Rate (%) | Flux (L/m²·h) |

|---|---|---|

| Polyamide | 95 | 12 |

| Ceramic | 98 | 8 |

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.